Cas no 57388-53-1 (5-Chloro-2-(4-chlorophenoxy)benzoic acid)
57388-53-1 structure
Product Name:5-Chloro-2-(4-chlorophenoxy)benzoic acid
CAS No:57388-53-1
MF:C13H8Cl2O3
MW:283.106822013855
CID:1083563
PubChem ID:22767939
Update Time:2025-04-20
5-Chloro-2-(4-chlorophenoxy)benzoic acid Chemical and Physical Properties
Names and Identifiers
-
- 5-Chloro-2-(4-chlorophenoxy)benzoic acid
- 2-(4-Chlorophenoxy)-5-chlorobenzoic acid
- 2-(4-chloro-phenoxy)-5-chloro-benzoic acid
- 2-(4-Chlorphenoxy)-5-chlorbenzoesaeure
- 4,4'-dichlorodiphenyl ether
- 5-Chlor-2-(4-chlor-phenoxy)-benzoesaeure
- 5-chloro-2-(4-chloromethyl-phenyl)-benzooxazole
- 5-chloro-2-(4-chloro-phenoxy)-benzoic acid
- 5-chloro-2-[4-(chloromethyl)phenyl]-1,3- benzoxazole
- Benzoxazole, 5-chloro-2-[4-(chloromethyl)phenyl]-
- CTK1J3329
- SureCN1736234
- AKOS012766869
- SCHEMBL11577659
- DB-354823
- 57388-53-1
-
- Inchi: 1S/C13H8Cl2O3/c14-8-1-4-10(5-2-8)18-12-6-3-9(15)7-11(12)13(16)17/h1-7H,(H,16,17)
- InChI Key: VDEWXTZTKIAVOP-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=C(C(=O)O)C=1)OC1C=CC(=CC=1)Cl
Computed Properties
- Exact Mass: 281.9850495g/mol
- Monoisotopic Mass: 281.9850495g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 18
- Rotatable Bond Count: 3
- Complexity: 290
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.4
- Topological Polar Surface Area: 46.5Ų
5-Chloro-2-(4-chlorophenoxy)benzoic acid Related Literature
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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